molecular formula C19H16N2O3S B278501 N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

Katalognummer: B278501
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: JENOSXIALYWHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the methoxybenzoyl and amide groups. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This intermediate can then be further reacted with appropriate reagents to introduce the methoxybenzoyl and amide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and enhance product formation . Additionally, the use of efficient catalysts and solvents can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxybenzoyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes such as inflammation, cell proliferation, and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H16N2O3S

Molekulargewicht

352.4 g/mol

IUPAC-Name

N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O3S/c1-24-16-8-2-5-13(11-16)18(22)20-14-6-3-7-15(12-14)21-19(23)17-9-4-10-25-17/h2-12H,1H3,(H,20,22)(H,21,23)

InChI-Schlüssel

JENOSXIALYWHGV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Löslichkeit

13.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.